molecular formula C27H24IN3O2S B4341334 N-(2-IODOPHENYL)-N'-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA

N-(2-IODOPHENYL)-N'-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA

Cat. No.: B4341334
M. Wt: 581.5 g/mol
InChI Key: HAKXNFSWTJZTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-IODOPHENYL)-N'-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

The synthesis of N-(2-IODOPHENYL)-N'-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Chemical Reactions Analysis

N-(2-IODOPHENYL)-N'-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Scientific Research Applications

N-(2-IODOPHENYL)-N'-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-IODOPHENYL)-N'-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-IODOPHENYL)-N'-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA can be compared with other quinoline derivatives, such as:

These compounds share a similar quinoline core but differ in their functional groups, leading to variations in their chemical properties and potential applications

Properties

IUPAC Name

N-[(2-iodophenyl)carbamothioyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24IN3O2S/c1-17(2)16-33-19-9-7-8-18(14-19)25-15-21(20-10-3-5-12-23(20)29-25)26(32)31-27(34)30-24-13-6-4-11-22(24)28/h3-15,17H,16H2,1-2H3,(H2,30,31,32,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKXNFSWTJZTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=CC=C4I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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